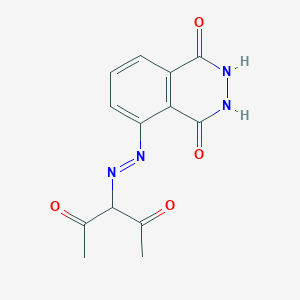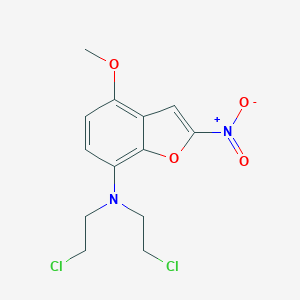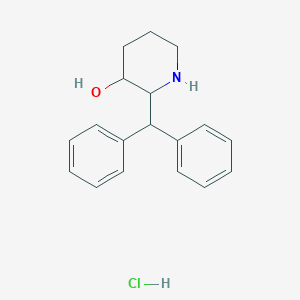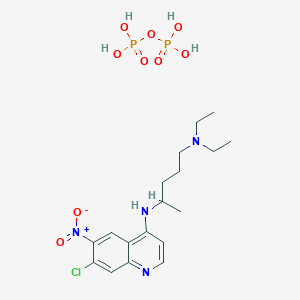
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, also known as CPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including signal transduction, gene expression, and cell proliferation.
作用机制
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a cyclic nucleotide analog that acts as a potent activator of PKA. It binds to the regulatory subunit of PKA, causing the dissociation of the catalytic subunit and the subsequent activation of PKA. Activated PKA then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes. It has also been shown to inhibit cell proliferation in certain cancer cell lines. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been used to study the role of PKA in various cellular processes, including signal transduction, gene expression, and cell proliferation.
实验室实验的优点和局限性
One of the advantages of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in lab experiments is its potency as a PKA activator. It has been shown to be more potent than other cyclic nucleotide analogs such as dibutyryl cAMP. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate also has a longer half-life than other cyclic nucleotide analogs, making it more stable in cell culture experiments. One limitation of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is its relatively high cost compared to other cyclic nucleotide analogs.
未来方向
There are several future directions for the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in scientific research. One area of interest is the role of PKA in cancer development and progression. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to inhibit cell proliferation in certain cancer cell lines, and further research could investigate its potential as a cancer treatment. Another area of interest is the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in tissue engineering and regenerative medicine. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, and further research could investigate its potential for tissue engineering applications.
合成方法
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate can be synthesized by reacting 7-chloro-4-nitroquinoline-2(1H)-one with diethylamine and 1-methyl-4-bromo-2-butanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate.
科学研究应用
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been widely used in scientific research to study various cellular processes. It has been used to activate PKA and investigate its role in cellular signaling pathways. It has also been used to study gene expression and cell proliferation. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes.
属性
CAS 编号 |
102259-64-3 |
|---|---|
产品名称 |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate |
分子式 |
C18H29ClN4O9P2 |
分子量 |
542.8 g/mol |
IUPAC 名称 |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C18H25ClN4O2.H4O7P2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17;1-8(2,3)7-9(4,5)6/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) |
InChI 键 |
UVEFAJOQKPONDO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
同义词 |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline di phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
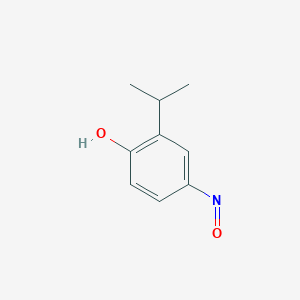

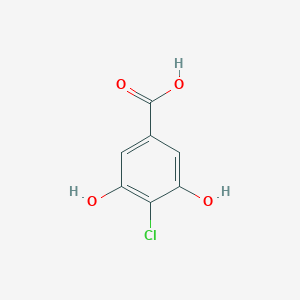
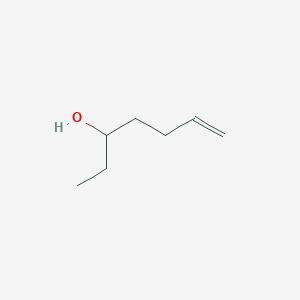
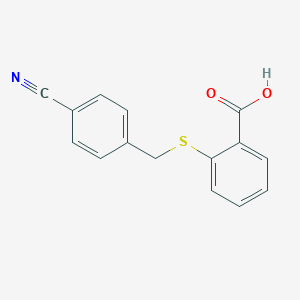
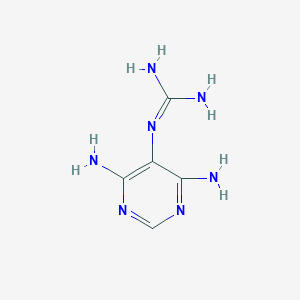
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

